(8r,9s,10r,13s,14s,16s,17r)-16-Fluoro-10,13-dimethyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrodispiro[cyclopenta[a]phenanthrene-17,4'-[1,3]dioxolane-5',4''-[1,3]dioxolan]-3(2h)-one
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Overview
Description
The compound (8r,9s,10r,13s,14s,16s,17r)-16-Fluoro-10,13-dimethyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrodispiro[cyclopenta[a]phenanthrene-17,4’-[1,3]dioxolane-5’,4’'-[1,3]dioxolan]-3(2h)-one is a complex organic molecule It belongs to the class of spiro compounds, characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting from simpler organic molecules. The process typically includes:
Formation of the cyclopenta[a]phenanthrene core: This step involves cyclization reactions using appropriate catalysts and conditions.
Introduction of the dioxolane rings: This is achieved through reactions with diols under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, using continuous flow reactors, and employing advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopenta[a]phenanthrene core.
Reduction: Reduction reactions can modify the dioxolane rings or the fluorinated positions.
Substitution: Various substitution reactions can occur, especially at the fluorinated site or the methyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules. Its fluorinated structure can enhance binding affinity and specificity in biochemical assays.
Medicine
Medically, this compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the synthesis of advanced materials or as a precursor for specialty chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance binding interactions through hydrogen bonding or van der Waals forces. The dioxolane rings provide structural rigidity, which can influence the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
- (8r,9s,10r,13s,14s)-10,13-Dimethylspiro[7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthrene-6,2’-oxirane]-3,17(10H,14H)-dione
- (8r,9s,10r,13s,14s)-10,13-Dimethyl-7,8,9,11,12,13,15,16-octahydrospiro[cyclopenta[a]phenanthrene-6,2’-oxirane]-3,17(10H,14H)-dione
Uniqueness
The uniqueness of (8r,9s,10r,13s,14s,16s,17r)-16-Fluoro-10,13-dimethyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrodispiro[cyclopenta[a]phenanthrene-17,4’-[1,3]dioxolane-5’,4’'-[1,3]dioxolan]-3(2h)-one lies in its fluorinated structure and the presence of two dioxolane rings. These features confer unique chemical properties, such as increased stability and specific reactivity, which are not found in the similar compounds listed above.
Properties
CAS No. |
2820-85-1 |
---|---|
Molecular Formula |
C23H31FO5 |
Molecular Weight |
406.5 g/mol |
InChI |
InChI=1S/C23H31FO5/c1-20-7-5-15(25)9-14(20)3-4-16-17(20)6-8-21(2)18(16)10-19(24)23(21)22(28-13-29-23)11-26-12-27-22/h9,16-19H,3-8,10-13H2,1-2H3/t16-,17+,18+,19+,20+,21+,22?,23-/m1/s1 |
InChI Key |
DUZDHQGHFJXJSZ-PNTQTDCASA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@@H]([C@]45C6(COCO6)OCO5)F)C |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CC(C45C6(COCO6)OCO5)F)C |
Origin of Product |
United States |
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